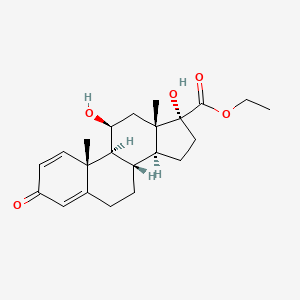

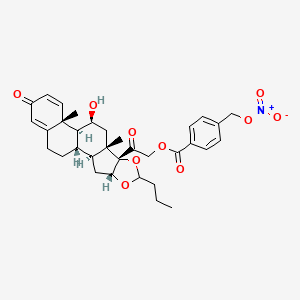

Etiprednol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

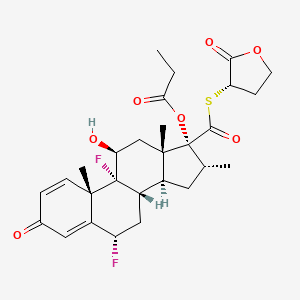

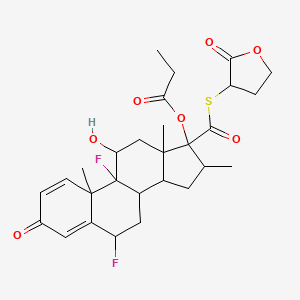

L'étiprednol dicloacétate est un corticostéroïde glucocorticoïde synthétique connu pour ses propriétés anti-inflammatoires. Il s'agit d'un corticostéroïde mou de deuxième génération conçu selon des principes rétrométaboliques. Ce composé a été étudié pour son utilisation potentielle dans le traitement de l'asthme et de la maladie de Crohn en raison de sa capacité à réduire la production de cytokines et à atténuer la prolifération des cellules mononucléaires sanguines .

Méthodes De Préparation

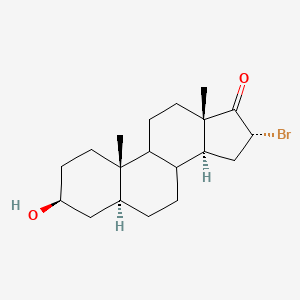

La synthèse de l'étiprednol dicloacétate implique un processus chimique en trois étapes à partir de la prednisolone. Les étapes sont les suivantes :

Oxydation : La chaîne latérale pregnane de la prednisolone est oxydée en acide Δ1-cortiénique à l'aide de métaperiodate de sodium.

Acylation : Le groupe 17α-hydroxy de l'acide Δ1-cortiénique est acylé avec du chlorure de dichloroacétyle pour donner le composé intermédiaire.

Estérification : Le groupe 17β-carboxy du composé intermédiaire est estérifié avec de l'iodure d'éthyle en présence de carbonate de potassium dans le diméthylformamide pour produire de l'étiprednol dicloacétate.

Cette voie de synthèse a été optimisée pour la production industrielle, permettant au procédé d'être mis à l'échelle au niveau du kilogramme .

Analyse Des Réactions Chimiques

L'étiprednol dicloacétate subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'oxydation de la chaîne latérale pregnane en acide Δ1-cortiénique.

Acylation : L'acylation du groupe 17α-hydroxy avec du chlorure de dichloroacétyle.

Estérification : L'estérification du groupe 17β-carboxy avec de l'iodure d'éthyle.

Les réactifs couramment utilisés dans ces réactions comprennent le métaperiodate de sodium, le chlorure de dichloroacétyle, l'iodure d'éthyle et le carbonate de potassium. Les principaux produits formés à partir de ces réactions sont les composés intermédiaires conduisant au produit final, l'étiprednol dicloacétate .

4. Applications de la Recherche Scientifique

L'étiprednol dicloacétate a été largement étudié pour ses propriétés anti-inflammatoires. Il a montré un potentiel dans le traitement de l'asthme et de la maladie de Crohn en réduisant la production de cytokines et en inhibant la prolifération des cellules mononucléaires sanguines . De plus, il a été étudié pour son utilisation dans d'autres affections inflammatoires et troubles du système immunitaire .

Dans le domaine de la chimie, l'étiprednol dicloacétate sert de composé modèle pour étudier la conception et la synthèse de corticostéroïdes mous. Sa structure unique et son pharmacophore ont fourni des informations sur le développement de corticostéroïdes plus sûrs et plus efficaces .

5. Mécanisme d'Action

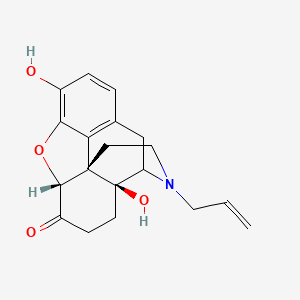

L'étiprednol dicloacétate exerce ses effets en agissant comme un agoniste du récepteur des glucocorticoïdes. Il se lie au récepteur des glucocorticoïdes, conduisant à l'activation de voies anti-inflammatoires et à la suppression de la production de cytokines pro-inflammatoires. Ce mécanisme implique l'inhibition du facteur nucléaire-kappa B (NF-κB) et l'activation des éléments de réponse aux glucocorticoïdes (GRE) dans l'ADN .

Applications De Recherche Scientifique

Etiprednol dicloacetate has been extensively studied for its anti-inflammatory properties. It has shown potential in the treatment of asthma and Crohn’s disease by reducing cytokine production and inhibiting the proliferation of blood mononuclear cells . Additionally, it has been investigated for its use in other inflammatory conditions and immune system disorders .

In the field of chemistry, this compound dicloacetate serves as a model compound for studying the design and synthesis of soft corticosteroids. Its unique structure and pharmacophore have provided insights into the development of safer and more effective corticosteroids .

Mécanisme D'action

Etiprednol dicloacetate exerts its effects by acting as a glucocorticoid receptor agonist. It binds to the glucocorticoid receptor, leading to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory cytokine production. This mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .

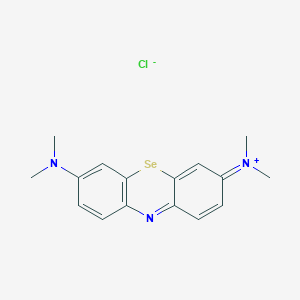

Comparaison Avec Des Composés Similaires

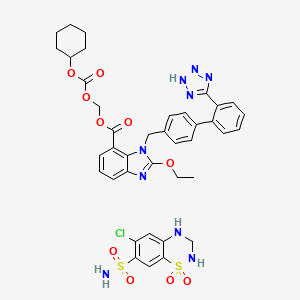

L'étiprednol dicloacétate est comparé à d'autres corticostéroïdes mous tels que le loteprednol étabonate et la fluticasone. Contrairement aux corticostéroïdes traditionnels, ces corticostéroïdes mous sont conçus pour subir une inactivation rapide dans l'organisme, réduisant les effets secondaires systémiques tout en maintenant l'efficacité anti-inflammatoire locale .

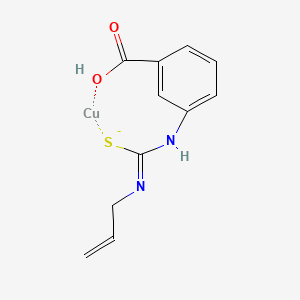

Loteprednol étabonate : Le premier corticostéroïde mou réussi, conçu en utilisant l'approche du métabolite inactif.

Fluticasone : Un corticostéroïde puissant avec des modifications pour améliorer l'application locale et réduire l'activité systémique.

L'étiprednol dicloacétate est unique en raison de sa fonction 17α-dichloroacétyle, qui sert à la fois de pharmacophore et de source de douceur moléculaire, ce qui en fait une alternative plus sûre pour les applications locales .

Propriétés

Numéro CAS |

182069-13-2 |

|---|---|

Formule moléculaire |

C22H30O5 |

Poids moléculaire |

374.5 g/mol |

Nom IUPAC |

ethyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C22H30O5/c1-4-27-19(25)22(26)10-8-16-15-6-5-13-11-14(23)7-9-20(13,2)18(15)17(24)12-21(16,22)3/h7,9,11,15-18,24,26H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,20-,21-,22-/m0/s1 |

Clé InChI |

JTXYEERBIZXLJC-DCJXKKNWSA-N |

SMILES isomérique |

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |

SMILES canonique |

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10858060.png)

![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16E,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858065.png)

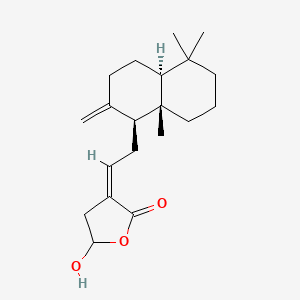

![(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone](/img/structure/B10858086.png)

![(1R,4S,5'R,6'R,10S,11R,12R,14R,15R,16S,18R,19S,20R,25S,26R,27S,29S)-4-ethyl-11,15,19-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethylspiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-oxane]-13,17,23-trione](/img/structure/B10858119.png)